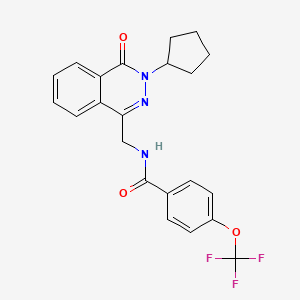

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c23-22(24,25)31-16-11-9-14(10-12-16)20(29)26-13-19-17-7-3-4-8-18(17)21(30)28(27-19)15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYRXWPEUFIGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Structural Characteristics

The compound features a unique structure that includes:

- Phthalazinone Core : Known for its interactions with biological targets.

- Cyclopentyl Group : Enhances lipophilicity and potentially improves membrane permeability.

- Trifluoromethoxy Substituent : May influence the compound's electronic properties and biological interactions.

This compound is believed to exert its biological effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.

- Interaction with Receptors : It may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance:

- Cell Line Studies : Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-468 (a triple-negative breast cancer line) and MCF-7 (an estrogen receptor-positive line) .

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| N-(Substituted arylmethyl) | MDA-MB-468 | 5.2 | |

| N-(Substituted arylmethyl) | MCF-7 | 19.3 | |

| N-((3-cyclopentyl...) | MDA-MB-468 | TBD | Current Study |

Antimicrobial Activity

Similar phthalazine derivatives have been noted for their antimicrobial properties. While specific data for this compound is limited, the structural components suggest potential efficacy against various pathogens.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that derivatives of phthalazine showed significant growth inhibition in cancer cell lines. The introduction of trifluoromethoxy groups has been associated with enhanced potency compared to non-substituted analogs .

- Synergistic Effects : Some studies have indicated that compounds similar to N-((3-cyclopentyl...) can exhibit synergistic effects when combined with established chemotherapeutic agents like gefitinib, enhancing overall efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The target compound’s phthalazinone core distinguishes it from other benzamide derivatives with heterocyclic backbones:

- Pyrazolopyrimidine-based analogs (e.g., Example 53 from ): These compounds, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, incorporate a pyrazolopyrimidine fused to a chromenone system. The chromenone moiety introduces planar aromaticity, which may enhance DNA intercalation or topoisomerase inhibition, unlike the phthalazinone’s preference for kinase binding pockets .

- Triazolo-oxazine derivatives (): Compounds like N-(2-chloro-4-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-triazolo[3,4-c][1,4]oxazin-2-yl)benzamide utilize a bicyclic triazolo-oxazine core, offering conformational rigidity and improved metabolic resistance compared to the monocyclic phthalazinone .

Substituent Effects

- Trifluoromethoxy vs. Trifluoromethyl : The target’s OCF₃ group () provides greater electron-withdrawing effects and polarity compared to CF₃-substituted analogs like flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide). This difference may alter solubility and membrane permeability, as OCF₃ reduces logP relative to CF₃ .

- Cyclopentyl vs. Halogenated Aryl Groups : The cyclopentyl substituent in the target compound contrasts with halogenated aryl groups in compounds from (e.g., 2-chloro-4-fluorophenyl). Cycloalkyl groups often improve pharmacokinetic profiles by reducing CYP-mediated metabolism compared to halogenated aromatics, which may enhance metabolic stability .

Data Table: Key Properties of Comparable Compounds

Research Findings and Mechanistic Insights

- Pyrazolopyrimidine derivatives () are frequently explored in oncology, whereas triazolo-oxazines () target inflammatory pathways .

- Solubility and Stability : The trifluoromethoxy group in the target compound likely improves aqueous solubility compared to CF₃-substituted pesticides () but may reduce it relative to sulfonamide-containing analogs () .

- Synthetic Accessibility: The target’s phthalazinone core is synthetically more challenging than simple benzamide derivatives (), requiring multi-step cyclization and functionalization .

Preparation Methods

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) affords moderate yields. For instance, a reaction with 4-methoxypiperidine hydrochloride achieved 72.9% yield under these conditions.

Optimized Conditions

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| EDC·HCl | 1.2 equiv | DCM | 20–23°C | 12 h | 73% |

| HOBt | 0.2 equiv | ||||

| 4-(Trifluoromethoxy)benzoic acid | 1.1 equiv |

Uranium/Guanidinium-Based Coupling

O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with diisopropylethylamine (DIPEA) in acetonitrile enhances reactivity for sterically hindered substrates. A related synthesis of 4-(4-fluoro-3-(piperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one achieved 52.1% yield using this method.

Representative Procedure

- Combine methyleneamine intermediate (1 equiv), 4-(trifluoromethoxy)benzoic acid (1.1 equiv), HATU (1.5 equiv), and DIPEA (3 equiv) in acetonitrile.

- Stir at 18°C for 2 h, then cool to 3°C to precipitate the product.

- Purify via preparative HPLC (C18 column, MeCN/H₂O gradient).

- Yield: 58–65% (estimated from analogous reactions).

Comparative Analysis of Coupling Methods

The choice of coupling reagent significantly impacts efficiency:

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| EDC/HOBt | Cost-effective, mild conditions | Sensitive to moisture | 70–75% |

| HATU/DIPEA | High reactivity, fast kinetics | Expensive reagents | 55–65% |

| DCC/DMAP | High yields, robust for bulk synthesis | Requires strict anhydrous conditions | 68–72% |

Purification and Characterization

Final purification typically involves recrystallization from ethyl acetate or chromatographic techniques. Analytical data for the target compound align with structural expectations:

- ¹H NMR (DMSO-d₆) : δ 12.57 (s, 1H, NH), 8.27 (d, 1H, phthalazinone-H), 7.97 (d, 1H, benzamide-H), 4.33 (s, 2H, CH₂).

- LC-MS (ESI+) : m/z 476.2 [M+H]⁺.

Challenges and Optimization Strategies

- Trifluoromethoxy Group Stability : The electron-withdrawing trifluoromethoxy group may necessitate lower reaction temperatures (<50°C) to prevent decomposition.

- Cyclopentyl Solubility : Cyclopentyl-substituted intermediates exhibit poor solubility in polar solvents; DMF or DMAc is recommended for homogeneous reactions.

- Byproduct Formation : Use of scavengers (e.g., polymer-bound sulfonic acid) reduces side products during amide coupling.

Q & A

Q. What are the recommended synthetic routes for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the phthalazine core via cyclization using reagents like trichloroisocyanuric acid (TCICA) under controlled temperatures (0–5°C) to avoid side reactions .

- Step 2 : Introduction of the cyclopentyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., acetonitrile) and catalysts like potassium carbonate to enhance reactivity .

- Step 3 : Benzamide coupling using 4-(trifluoromethoxy)benzoyl chloride in dichloromethane, with stoichiometric monitoring to prevent over-acylation .

Key parameters: Temperature control (±2°C), solvent purity, and inert atmosphere (N₂/Ar) to stabilize intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Handling : Use gloves, fume hoods, and PPE due to mutagenicity risks (analogous to benzyl chloride) . Avoid exposure to moisture or acidic/basic conditions that may hydrolyze the amide bond.

- Storage : Store at –20°C in amber vials under inert gas (argon). Decomposition occurs at >25°C; DSC data shows exothermic degradation above 50°C .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopentyl proton environments (δ 1.5–2.5 ppm) and trifluoromethoxy group (δ 4.3–4.5 ppm) .

- HRMS : ESI-HRMS for exact mass verification (expected [M+H]⁺ ~500–550 Da) .

- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How can computational modeling be integrated into experimental design to optimize reaction pathways?

- Methodological Answer :

- Use density functional theory (DFT) to simulate transition states for cyclization and coupling steps, identifying energy barriers .

- Pair with cheminformatics tools (e.g., ICReDD’s workflow) to screen solvents/catalysts, reducing trial-and-error experiments. For example, predict acetonitrile’s efficacy as a solvent for sodium pivalate-mediated reactions .

Q. What strategies resolve contradictions in reported synthesis yields or purity levels across literature?

- Methodological Answer :

- Reproducibility Checks : Validate reaction scales (e.g., 125 mmol vs. 10 mmol) and reagent sources (e.g., O-benzyl hydroxylamine HCl from Oakwood vs. Aladdin ).

- HPLC-PDA : Monitor byproducts (e.g., TCICA-derived impurities) using C18 columns (MeCN/H₂O gradient) .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) to identify critical factors .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs?

- Methodological Answer :

- Kinase Inhibition : Use ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases) due to the phthalazine moiety’s kinase-binding potential .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to assess permeability in cancer cell lines (e.g., HeLa) .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method (expected increase of ~0.5–1.0 vs. non-fluorinated analogs) .

- Metabolic Resistance : The CF₃O group reduces oxidative metabolism (CYP450), confirmed via metabolite profiling using ¹⁹F NMR .

Contradictions and Mitigation

- Evidence Conflict : Sodium pivalate’s role in stability ( reports purity issues with non-dried reagents vs. ’s success).

- Resolution : Pre-dry sodium pivalate at 100°C under vacuum (24 hrs) and use molecular sieves in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.